2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene

Description

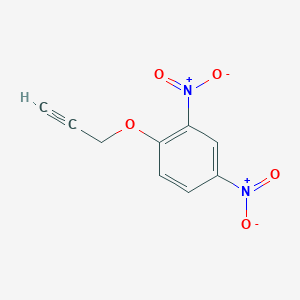

2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene is a nitroaromatic compound featuring a propargyloxy (–O–CH₂–C≡CH) substituent at the 1-position and two nitro (–NO₂) groups at the 2- and 4-positions of the benzene ring. The electron-withdrawing nitro groups enhance electrophilic reactivity, while the propargyloxy moiety introduces alkyne functionality, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) . This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its dual reactive sites.

Properties

IUPAC Name |

2,4-dinitro-1-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h1,3-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMWSKYBSOUDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527693 | |

| Record name | 2,4-Dinitro-1-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-20-3 | |

| Record name | 2,4-Dinitro-1-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Laboratory Synthesis

The most widely reported method involves reacting 2,4-dinitrophenol with propargyl bromide in the presence of a base. The reaction proceeds via deprotonation of the phenol to form a phenoxide ion, which attacks the electrophilic propargyl carbon in an SN2 mechanism.

Reaction Conditions:

- Solvent: Anhydrous acetone or dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃, 3.5 equivalents)

- Temperature: Reflux (56–80°C)

- Time: 5–24 hours

Procedure:

- Dissolve 2,4-dinitrophenol (1.0 eq) and K₂CO₃ (3.5 eq) in anhydrous acetone.

- Add propargyl bromide (1.2 eq) dropwise under nitrogen.

- Reflux for 5–24 hours, monitor reaction progress via TLC.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insights

The nitro groups at the 2- and 4-positions enhance the acidity of the phenolic -OH (pKa ≈ 4.1), facilitating rapid deprotonation. The resulting phenoxide ion undergoes nucleophilic attack on propargyl bromide, displacing bromide to form the ether linkage. Steric hindrance from the nitro groups is minimal, favoring high regioselectivity.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like acetone or DMF stabilize the phenoxide ion and propargyl bromide, accelerating the reaction. Comparative studies reveal:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 20.7 | 5 | 85 |

| DMF | 36.7 | 3 | 78 |

| THF | 7.5 | 6 | 65 |

DMF shortens reaction time but may reduce yield due to side reactions.

Base Selection

K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of propargyl bromide. Weak bases like NaHCO₃ result in incomplete conversion.

Temperature and Time

Elevated temperatures (reflux) are critical for overcoming activation energy. Prolonged heating (>24 hours) risks alkyne oligomerization, reducing yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance safety and efficiency, industrial protocols employ continuous flow reactors:

- Residence Time: 30–60 minutes

- Temperature: 80–100°C

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Advantages:

- Reduced solvent usage

- Improved heat management

- Scalability to kilogram-scale batches

Green Chemistry Approaches

Recent advancements explore solvent-free mechanochemical synthesis using ball milling:

- Conditions: K₂CO₃, propargyl bromide, 500 rpm, 2 hours

- Yield: 70% (preliminary data)

Purification and Characterization

Purification Techniques

- Recrystallization: Dissolve crude product in hot ethanol, cool to −20°C.

- Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) eluent.

Analytical Validation

| Technique | Key Data Points |

|---|---|

| FT-IR | ν(C≡C) = 2100 cm⁻¹, ν(NO₂) = 1520–1350 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 2.48 (t, 1H, C≡CH), δ 7.5–8.5 (m, 3H, ArH) |

| MS | [M+H]⁺ m/z = 265.06 (C₉H₆N₂O₅) |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted benzene derivatives.

Reduction: 2,4-Diamino-1-(prop-2-yn-1-yloxy)benzene.

Oxidation: Carbonyl derivatives of the prop-2-yn-1-yloxy group.

Scientific Research Applications

Organic Synthesis

2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of new derivatives with potential applications in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is explored for its ability to form novel materials with tailored properties. The presence of nitro groups enhances its reactivity, making it suitable for creating polymers and other materials that require specific chemical characteristics .

Biological Studies

Research indicates that compounds related to 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene exhibit biological activity, including antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and may possess potential therapeutic effects against various pathogens .

Case Study: Antimicrobial Activity

A study highlighted the antibacterial effects of synthesized derivatives of prop-2-yneoxy compounds against Bacillus subtilis, demonstrating significant inhibitory action .

Dyes and Pigments Production

The compound is utilized in the production of dyes and pigments due to its stable structure and reactivity. Its ability to undergo various chemical transformations makes it valuable for creating colorants used in textiles and coatings.

Chemical Manufacturing

In industrial settings, 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene can serve as a precursor for the synthesis of other industrial chemicals, enhancing efficiency in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the prop-2-yn-1-yloxy group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Nitro-Containing Analogues

2,4-Dinitro-1-(trifluoromethoxy)benzene

- Replacing the propargyloxy group with a trifluoromethoxy (–O–CF₃) group results in higher thermal stability (melting point: -21°C, boiling point: 273–274°C) and density (1.623 g/cm³) due to the electronegative CF₃ group .

- Applications: Intermediate in agrochemicals and dyes, leveraging nitro groups for electrophilic substitution .

1-Nitro-4-(prop-2-en-1-yl)benzene

Propargyloxy-Containing Analogues

4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene

Physical and Spectral Properties

*Estimated based on nitroaromatic analogues.

Q & A

Basic: What are the common synthetic routes for preparing 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene?

The synthesis typically involves a nucleophilic substitution reaction between 2,4-dinitrophenol and propargyl bromide under basic conditions. A reported method for analogous compounds (e.g., eugenol derivatives) employs potassium carbonate as a base in anhydrous acetone, followed by refluxing for 12–24 hours . Purification via column chromatography or recrystallization ensures product isolation. Key validation steps include FT-IR spectroscopy to confirm the presence of nitro (1520–1350 cm⁻¹) and alkynyl C≡C (≈2100 cm⁻¹) groups, alongside mass spectrometry for molecular ion verification .

Basic: How is the molecular structure of 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene characterized?

X-ray crystallography is the gold standard for structural elucidation. For related alkynyloxy-substituted aromatics, single-crystal diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å) on instruments like the Bruker APEX-II . Software suites such as SHELX (for structure solution and refinement) and Olex2 (for visualization) are critical . Anisotropic displacement parameters (ADPs) and hydrogen bonding networks are analyzed to confirm molecular geometry. Complementary techniques include / NMR for verifying proton environments and substituent orientation .

Advanced: What role does the propynyloxy group play in click chemistry applications of this compound?

The terminal alkyne in the propynyloxy moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example, in ligand-free click reactions, CuO/C catalyzes the coupling of alkynyloxy derivatives with azides under mild conditions (e.g., EtN, room temperature), achieving yields >85% . This reactivity is exploited to synthesize heterocycles or functionalized polymers, with applications in drug discovery and materials science . The nitro groups enhance electron deficiency, potentially accelerating regioselective triazole formation.

Advanced: How can researchers resolve contradictions in catalytic efficiency reported for click reactions involving this compound?

Discrepancies in catalytic performance often stem from variations in catalyst systems (e.g., CuO/C vs. CuI) or solvent polarity. For instance, CuO/C in EtN suppresses copper oxidation, enhancing stability and yield , whereas polar aprotic solvents (e.g., DMF) may alter reaction kinetics. Researchers should optimize parameters such as catalyst loading (5–10 mol%), temperature (25–60°C), and azide:alkyne stoichiometry (1:1 to 1:1.2) . Kinetic studies via NMR monitoring can identify rate-limiting steps.

Basic: What spectroscopic methods are essential for confirming the purity and structure of this compound?

- FT-IR : Confirms nitro (asymmetric stretch ≈1520 cm⁻¹, symmetric ≈1350 cm⁻¹) and alkyne (≈2100 cm⁻¹) functionalities .

- NMR : NMR identifies aromatic protons (δ 7.5–8.5 ppm) and alkynyl protons (δ ≈2.5 ppm); NMR verifies sp-hybridized carbons (δ ≈75–85 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 265.06 for CHNO).

- Elemental Analysis : Validates C, H, N, O percentages within ±0.3% of theoretical values .

Advanced: What are the challenges in crystallizing 2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzene, and how can they be addressed?

Crystallization challenges include poor solubility (due to nitro groups) and polymorphism. Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) at 4°C promotes single-crystal growth . For recalcitrant cases, vapor diffusion or seeding techniques are effective. Structural refinement requires addressing disorder in the alkynyloxy chain using SHELXL with restraints on bond lengths and angles . High-resolution data (θ > 25°, completeness >99%) minimize residual electron density artifacts .

Advanced: How does the electronic nature of the nitro groups influence the compound's reactivity in cross-coupling reactions?

The nitro groups are strong electron-withdrawing substituents, rendering the aromatic ring electron-deficient. This directs electrophilic attacks to the meta position and stabilizes intermediates in Ullmann or Suzuki-Miyaura couplings. However, steric hindrance from the propynyloxy group may reduce reactivity. Computational studies (e.g., DFT) can predict regioselectivity, while Hammett σ values quantify electronic effects . Experimental validation involves competitive coupling reactions with para-substituted analogs.

Advanced: What strategies optimize the use of this compound in polymer crosslinking for materials science?

The alkyne group enables "click" crosslinking with azide-functionalized polymers. For example, thermal crosslinking of polystyrene derivatives with 4,4'-(propane-2,2'-diyl)bis((prop-2-yn-1-yloxy)benzene) (XL) forms robust networks . Glass transition temperature (T) adjustments are achieved by blending with plasticizers (e.g., P = poly(ethylene glycol)) . Dynamic mechanical analysis (DMA) and thermogravimetry (TGA) assess crosslink density and thermal stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.